molecular formula C18H20N4OS B2809519 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1172228-08-8

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2809519
CAS No.: 1172228-08-8
M. Wt: 340.45
InChI Key: SJZBMZRSFONJIL-UHFFFAOYSA-N
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Description

The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a versatile material used in scientific research. It is part of the indole derivatives, which are known for their diverse biological activities and clinical applications .

Scientific Research Applications

Antibacterial Applications

Research has shown that novel thiazolyl and pyrazolyl derivatives exhibit antibacterial activities. For instance, compounds synthesized with thiazole and pyrazolyl scaffolds have been screened for their antibacterial effectiveness, demonstrating potential as antimicrobial agents (Landage, Thube, & Karale, 2019).

Anticancer Activity

Indole and thiazole derivatives have been explored for their anticancer properties. A study on tetrahydro-β-carboline derivatives, closely related to the structural features of the compound , identified potential anticancer and chemopreventive activities. These compounds were evaluated for their effects on quinone reductase 1 (QR1) induction, aromatase inhibition, and nitric oxide (NO) production inhibition, providing promising leads for further optimization in cancer therapy (Zhang et al., 2018).

Antifungal Activity

Synthesized derivatives featuring pyrazolyl and arylpiperazine components have shown promising antifungal activities. A structure–activity relationship study of these compounds revealed specific substitutions on the phenyl ring that significantly enhance their antifungal efficacy (Lv et al., 2013).

Anti-inflammatory Agents

Compounds with thiazolyl and indole structures have been investigated for their anti-inflammatory properties. A series of such derivatives were synthesized and assessed for their effectiveness against carrageenan-induced oedema in albino rats, highlighting the potential of these compounds as anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).

Enzyme Inhibition

Research on heteroaromatic organofluorine compounds, including those with indole moieties, has identified potent inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in glucose metabolism. This discovery points to the potential application of these compounds in managing diseases related to glucose homeostasis (Rudnitskaya et al., 2009).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which suggests that this compound could also have potential applications in drug discovery .

Properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-20-7-9-22(10-8-20)18(23)14-12-24-17(19-14)16-11-13-5-3-4-6-15(13)21(16)2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBMZRSFONJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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